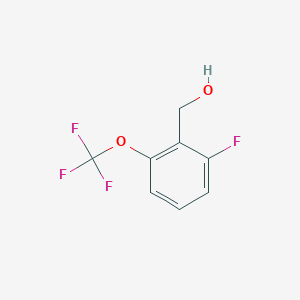

2-Fluoro-6-(trifluoromethoxy)benzylalcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-6-(trifluoromethoxy)benzylalcohol is a fluorinated organic compound with the molecular formula C8H6F4O2. This compound is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a phenyl ring, making it a valuable building block in various chemical syntheses .

Vorbereitungsmethoden

One common synthetic route includes the reaction of 2-fluoro-6-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield 2-Fluoro-6-(trifluoromethoxy)benzylalcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.

Analyse Chemischer Reaktionen

2-Fluoro-6-(trifluoromethoxy)benzylalcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In a study investigating the synthesis of fluorinated benzyl alcohols, including 2-fluoro-6-(trifluoromethoxy)benzylalcohol, it was found that these compounds could be functionalized through metalation and subsequent carboxylation, leading to new derivatives with enhanced biological activity .

Case Study: Antibacterial Properties

A comparative analysis of various fluorinated compounds demonstrated that this compound exhibited moderate activity against several bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results for potential therapeutic applications .

Agricultural Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their unique properties that enhance efficacy and stability. The synthesis of this compound can serve as an intermediate for developing novel herbicides and fungicides.

Case Study: Synthesis of Agrochemicals

In a patent detailing the preparation of related sulfonyl chlorides from fluorinated benzene derivatives, it was noted that this compound could be transformed into various active ingredients for crop protection . This highlights its potential role as a building block in the synthesis of effective agrochemicals.

Material Science

The incorporation of fluorinated groups into polymers and materials enhances their thermal stability and chemical resistance. Research has shown that materials derived from this compound can possess unique properties suitable for high-performance applications.

Case Study: Polymer Development

Investigations into the use of fluorinated benzyl alcohols in polymer synthesis revealed that incorporating this compound into polymer matrices resulted in materials with improved hydrophobicity and thermal resistance. Such properties are desirable in coatings and insulation materials used in electronics and construction .

Synthesis and Functionalization

The ability to synthesize derivatives from this compound through various chemical reactions allows for the exploration of its reactivity and potential applications.

Functionalization Techniques

Recent studies have demonstrated successful functionalization methods for synthesizing complex molecules from this compound. Techniques such as metalation followed by electrophilic trapping have been employed to create new derivatives with tailored properties .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-(trifluoromethoxy)benzylalcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-6-(trifluoromethoxy)benzylalcohol can be compared with other similar compounds, such as:

[2-Fluoro-4-(trifluoromethoxy)phenyl]methanol: This compound has a similar structure but with the trifluoromethoxy group at a different position on the phenyl ring, which can affect its reactivity and applications.

[2-Fluoro-3-(trifluoromethyl)benzyl alcohol]:

[2-Fluoro-5-(trifluoromethyl)phenyl isocyanate]: This isocyanate derivative is used as a building block in the synthesis of ureas and other nitrogen-containing compounds.

Biologische Aktivität

2-Fluoro-6-(trifluoromethoxy)benzylalcohol is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the presence of fluorine and trifluoromethoxy groups, enhance its reactivity and biological activity, making it a candidate for further investigation in drug development and other applications.

The compound's chemical structure is characterized by a benzene ring substituted with both a fluorine atom and a trifluoromethoxy group. This configuration significantly influences its chemical reactivity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The electronegative fluorine atoms contribute to increased binding affinity, which can enhance the compound's inhibitory effects on specific biological pathways. This mechanism is crucial for its potential applications in drug development, particularly against infectious diseases.

Biological Activity Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Investigations have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, studies on related trifluoromethylated compounds have indicated promising results against Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The compound has been explored for its potential to inhibit key enzymes involved in metabolic pathways. The presence of the trifluoromethoxy group enhances the selectivity and potency of enzyme inhibitors derived from this structure .

Case Studies

- Antitubercular Activity : A study involving derivatives of 4-(trifluoromethoxy)benzylamino compounds showed that modifications at specific positions improved their activity against both replicating and non-replicating forms of M. tuberculosis. These findings suggest that similar modifications on this compound could yield compounds with enhanced therapeutic profiles .

- Selectivity in Glycosylation Reactions : Research has demonstrated that trifluoromethyl substitutions can significantly influence selectivity in glycosylation reactions. The introduction of trifluoromethylated benzyl groups improved selectivity for 1,2-cis glycosidic linkages, indicating potential applications in carbohydrate chemistry and drug synthesis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Selectivity in Reactions |

|---|---|---|---|

| This compound | Moderate | High | Improved |

| 4-(Trifluoromethoxy)benzylamine derivatives | High | Moderate | High |

| Trifluoromethylated glycosyl donors | Low | Low | Very High |

Eigenschaften

IUPAC Name |

[2-fluoro-6-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNZZIIDZANFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.